molecular formula C20H19N5O4 B11665996 3-(3-ethoxyphenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(3-ethoxyphenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665996
M. Wt: 393.4 g/mol
InChI Key: UFJJCRVBIWMLOJ-FYJGNVAPSA-N
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Description

3-(3-ethoxyphenyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethoxyphenyl group, a nitrophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxyphenyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 3-ethoxybenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxyphenyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-ethoxyphenyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl and pyrazole groups play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • 3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • 3-(3-ethoxyphenyl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, 3-(3-ethoxyphenyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of both ethoxy and nitrophenyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H19N5O4

Molecular Weight

393.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N5O4/c1-3-29-17-6-4-5-15(11-17)18-12-19(23-22-18)20(26)24-21-13(2)14-7-9-16(10-8-14)25(27)28/h4-12H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+

InChI Key

UFJJCRVBIWMLOJ-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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